1-Cyclohexyl-3-((3,4-dimethoxyphenethyl)amino)pyrrolidine-2,5-dione
Overview
Description
Preparation Methods
The synthesis of 1-Cyclohexyl-3-((3,4-dimethoxyphenethyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized with cyclohexyl and 3,4-dimethoxyphenethyl groups.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-Cyclohexyl-3-((3,4-dimethoxyphenethyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-3-((3,4-dimethoxyphenethyl)amino)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((3,4-dimethoxyphenethyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The pathways involved can include modulation of neurotransmitter systems or inhibition of specific enzymes, contributing to its pharmacological properties .
Comparison with Similar Compounds
1-Cyclohexyl-3-((3,4-dimethoxyphenethyl)amino)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
Pyrrolizines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrrolidine-2-one: This derivative lacks the 5-dione functionality, resulting in different chemical and pharmacological properties.
Prolinol: A related compound with a hydroxyl group, exhibiting distinct stereochemistry and biological effects.
The uniqueness of this compound lies in its specific substituents, which enhance its pharmacological profile and make it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-16-13-19(23)22(20(16)24)15-6-4-3-5-7-15/h8-9,12,15-16,21H,3-7,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXOZOATZUOPPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325930 | |
Record name | 1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1023919-61-0 | |
Record name | 1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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